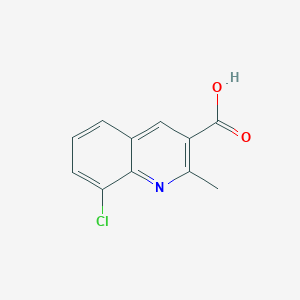

8-Chloro-2-methylquinoline-3-carboxylic acid

Overview

Description

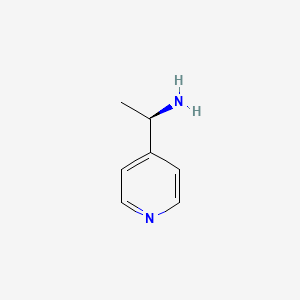

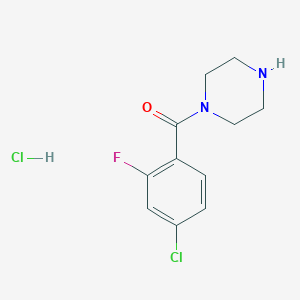

“8-Chloro-2-methylquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H8ClNO2 . It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline and its derivatives have versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “8-Chloro-2-methylquinoline-3-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .

Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-2-methylquinoline-3-carboxylic acid” include a molecular weight of 221.64 . It is a solid at room temperature .

Scientific Research Applications

Photodegradation Studies

Photodegradation studies of quinolinecarboxylic herbicides have shown the potential environmental impact and degradation pathways of similar compounds. For instance, the photodegradation of quinolinecarboxylic herbicides in aqueous solutions under different irradiation wavelengths was investigated, revealing the effects of UV and sunlight irradiation on these compounds (Pinna & Pusino, 2012).

Photophysical Properties

Research on the photophysical properties of phosphine copper(I) complexes with quinoline carboxylic acid analogues highlights the application of these compounds in developing materials with unique emission characteristics. These complexes demonstrate extraordinary photophysical properties, suggesting their potential use in optical applications (Małecki et al., 2015).

Catalytic Applications

The catalytic applications of quinoline derivatives in auxiliary-directed palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds have been developed, showcasing the versatility of these compounds in organic synthesis (Shabashov & Daugulis, 2010).

Mass Spectrometric Studies

Mass spectrometric analysis of substituted isoquinolines has provided insights into the gas-phase reaction mechanisms of these compounds, which is crucial for understanding their behavior in various chemical environments and potential as drug candidates (Thevis et al., 2008).

Synthetic Methodologies

Synthesis of thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids under microwave irradiation and their interaction with DNA studies showcase the synthetic utility of quinoline derivatives and their potential biological applications (Naik et al., 2006).

Safety And Hazards

The safety and hazards associated with “8-Chloro-2-methylquinoline-3-carboxylic acid” include the following precautionary statements: avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), IF ON SKIN: Wash with plenty of soap and water (P302+P352), IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340), IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338), call a POISON CENTER or doctor/physician if you feel unwell (P312), if skin irritation occurs: Get medical advice/attention (P332+P313), if eye irritation persists: Get medical advice/attention (P337+P313), take off contaminated clothing and wash it before reuse (P362), store in a well-ventilated place. Keep container tightly closed (P403+P233), store locked up (P405), dispose of contents/container to an approved waste disposal plant (P501) .

Future Directions

Quinoline and its derivatives have potential for industrial and medicinal applications . They are vital scaffolds for leads in drug discovery . Therefore, future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

properties

IUPAC Name |

8-chloro-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-8(11(14)15)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJBNECFHMRNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-methylquinoline-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)

![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)

![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)

![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)